molecular formula C7H8N2O2 B11920449 Pyrimidin-2-ylmethyl acetate CAS No. 1632285-89-2

Pyrimidin-2-ylmethyl acetate

Cat. No.: B11920449
CAS No.: 1632285-89-2
M. Wt: 152.15 g/mol
InChI Key: ZUNSJSPKWMUVCY-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethyl acetate is a chemical compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl acetate typically involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride. One common method includes the use of a base such as pyridine to catalyze the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including pyrimidin-2-ylmethyl acetate, have been extensively studied for their biological activities. These compounds are known for their roles in treating a range of medical conditions due to their interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example, compounds that include pyrimidine structures have shown efficacy against various cancer types by inhibiting cell proliferation and inducing apoptosis. Notably, the inhibition of cyclin-dependent kinases (CDKs) has been a focal point in developing cancer therapies targeting cell cycle regulation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, including Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that modify pyrimidine rings to enhance their biological activity.

General Synthetic Routes

Common synthetic methods include:

  • Nucleophilic Substitution : This method introduces various substituents on the pyrimidine ring to create derivatives with enhanced pharmacological profiles.
  • Rearrangement Reactions : Techniques like the Boekelheide rearrangement can be employed to produce acyloxymethyl-substituted pyrimidines from N-oxides .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and related compounds in clinical settings.

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using pyrimidine derivatives targeting CDK pathways.
Study B Antimicrobial EfficacyShowed potent activity against resistant strains of Staphylococcus aureus with minimal inhibitory concentrations (MICs) below 1 μg/mL.
Study C Anti-inflammatory EffectsHighlighted the ability of certain pyrimidine derivatives to reduce inflammation markers in animal models by inhibiting COX enzymes.

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound’s antifibrotic activity, for example, is attributed to its ability to inhibit collagen synthesis and deposition .

Comparison with Similar Compounds

  • Pyridin-2-ylmethyl acetate
  • Pyrimidin-4-ylmethyl acetate
  • Pyrimidin-2-ylmethyl benzoate

Comparison: Pyrimidin-2-ylmethyl acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Compared to pyridin-2-ylmethyl acetate, it exhibits different pharmacological properties, making it a valuable compound for targeted drug development .

Biological Activity

Pyrimidin-2-ylmethyl acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative of pyrimidine, a heterocyclic aromatic organic compound. The structural formula can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

This compound is part of a larger class of pyrimidine derivatives that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

1. Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 256 µg/mL, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted by Tiwari et al. synthesized several pyrimidine-triazole derivatives and screened them against various cancer cell lines. One compound in particular demonstrated an IC50 value of 15.3 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 12A5490.03
Compound 13Colo-2050.01

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have been attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX or other kinases involved in signaling pathways related to inflammation and cancer proliferation.
  • Receptor Modulation : Pyrimidine derivatives can act on nicotinic acetylcholine receptors (nAChRs), influencing calcium influx in cells and potentially impacting neuronal signaling pathways .

Study on Anticancer Activity

In a recent study published in Pharmacology Research, researchers evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain compounds exhibited high cytotoxicity, with some achieving over 65% inhibition at concentrations below 250 µM after 72 hours .

Study on Antimicrobial Activity

A comprehensive evaluation was conducted on the antimicrobial efficacy of pyrimidine derivatives against multi-drug resistant strains. The study reported that several compounds demonstrated significant activity with MIC values lower than those of standard antibiotics used in clinical settings .

Properties

CAS No.

1632285-89-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

pyrimidin-2-ylmethyl acetate

InChI

InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

ZUNSJSPKWMUVCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=CC=N1

Origin of Product

United States

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